Cas no 83673-98-7 (2-Boc-aminothiazole-4-carboxylic acid)

2-Boc-aminothiazole-4-carboxylic acid structure
83673-98-7 structure
Produktname:2-Boc-aminothiazole-4-carboxylic acid
CAS-Nr.:83673-98-7
MF:C9H12N2O4S
MW:244.267580986023
MDL:MFCD02181057
CID:723075
PubChem ID:1502051

2-Boc-aminothiazole-4-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Boc-Aminothiazole-4-carboxylic acid
    • 2-(tert-butoxycarbonyamino)thiazole-4-carboxylic acid
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
    • 2-tert-Butoxycarbonylaminothiazole-4-carboxylic acid
    • 3-tert-butoxycarbonylamino-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • BOC-2-AMINO-4-THIAZOLE-CARBOXYLIC ACID
    • 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
    • 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid
    • 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid
    • 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid (ACI)
    • 2-[[(tert-Butoxy)carbonyl]amino]-1,3-thiazole-4-carboxylic acid
    • BOC-2-AMINO-4-THIAZOLE-CARBIXYLIC ACID
    • PS-7534
    • 2-Boc-Aminothiazole-4-carboxylicacid
    • 2-((t-butoxycarbonyl)amino)thiazole-4-carboxylic acid
    • 2-(Boc-amino)thiazole-4-carboxylic acid
    • 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
    • STL556073
    • CS-W018967
    • MFCD02181057
    • Boc-2-amino-4-thiazole-carboxylic acid, AldrichCPR
    • 2-Boc-amino-thiazole-4-carboxylic acid
    • DTXSID70363593
    • SCHEMBL2213116
    • 2-N-Boc-aminothiazole-4-carboxylic acid
    • BCP27142
    • PIWSRJPUYPNQJE-UHFFFAOYSA-N
    • SY043284
    • J-508133
    • 2-[(tert-Butoxycarbonyl)amino]thiazole-4-carboxylic acid
    • AKOS015838188
    • EN300-367501
    • BBL102274
    • 83673-98-7
    • 2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
    • B6144
    • DB-011911
    • 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid
    • VT1034
    • 2-Boc-aminothiazole-4-carboxylic acid
    • MDL: MFCD02181057
    • Inchi: 1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
    • InChI-Schlüssel: PIWSRJPUYPNQJE-UHFFFAOYSA-N
    • Lächelt: O=C(C1=CSC(NC(OC(C)(C)C)=O)=N1)O

Berechnete Eigenschaften

  • Genaue Masse: 244.05200
  • Monoisotopenmasse: 244.052
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 290
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 117
  • XLogP3: 1.7

Experimentelle Eigenschaften

  • Dichte: 1.406±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 265-268°C
  • Brechungsindex: 1.601
  • Löslichkeit: Sehr leicht löslich (0,39 g/l) (25°C),
  • PSA: 116.76000
  • LogP: 2.26130

2-Boc-aminothiazole-4-carboxylic acid Sicherheitsinformationen

2-Boc-aminothiazole-4-carboxylic acid Zolldaten

  • HS-CODE:2934100090
  • Zolldaten:

    China Zollkodex:

    2934100090

    Übersicht:

    Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2-Boc-aminothiazole-4-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A110127-1g
2-Boc-Aminothiazole-4-carboxylic acid
83673-98-7 98%
1g
$21.00 2022-05-16
eNovation Chemicals LLC
D518091-1g
2-Boc-AMinothiazole-4-carboxylic acid
83673-98-7 97%
1g
$200 2024-05-24
Chemenu
CM111521-25g
2-BOC-aminothiazole-4-carboxylic acid
83673-98-7 98%
25g
$234 2021-08-06
Apollo Scientific
OR5596-5g
2-Amino-1,3-thiazole-4-carboxylic acid, 2-BOC protected
83673-98-7 95%
5g
£43.00 2025-02-20
Enamine
EN300-367501-0.25g
2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
83673-98-7
0.25g
$32.0 2023-05-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6144-5G
2-[(tert-Butoxycarbonyl)amino]thiazole-4-carboxylic Acid
83673-98-7 >98.0%(HPLC)
5g
¥590.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IT115-250mg
2-Boc-aminothiazole-4-carboxylic acid
83673-98-7 98%
250mg
84CNY 2021-05-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1047-100g
BOC-2-AMINO-4-THIAZOLE-CARBIXYLIC ACID
83673-98-7 95%
100g
$470 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IT115-1g
2-Boc-aminothiazole-4-carboxylic acid
83673-98-7 98%
1g
181.0CNY 2021-08-04
Chemenu
CM111521-5g
2-BOC-aminothiazole-4-carboxylic acid
83673-98-7 98%
5g
$*** 2023-05-29

2-Boc-aminothiazole-4-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Referenz
Target-directed azide-alkyne cycloaddition for assembling HIV-1 TAR RNA binding ligands
Paul, Rakesh ; et al, Angewandte Chemie, 2020, 59(30), 12407-12411

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt; 4 h, 78 °C
2.1 Reagents: Pyridine ;  6 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Structural optimization and neurotrophic activity evaluation of neurotrophic gentiside derivatives
Wang, Zhenkang; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(22),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  cooled; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ;  acidified, cooled
Referenz
Cell penetrating thiazole peptides inhibit c-MYC expression via site-specific targeting of c-MYC G-quadruplex
Dutta, Debasish; et al, Nucleic Acids Research, 2018, 46(11), 5355-5365

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 4 h, rt
2.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Referenz
Target-directed azide-alkyne cycloaddition for assembling HIV-1 TAR RNA binding ligands
Paul, Rakesh ; et al, Angewandte Chemie, 2020, 59(30), 12407-12411

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Tetrahydrofuran ;  72 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Novel distamycin analogues that block the cell cycle of African trypanosomes with high selectivity and potency
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2020, 189,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Referenz
In vitro activity and mode of action of distamycin analogues against African trypanosomes
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2017, 126, 776-788

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Novel distamycin analogues that block the cell cycle of African trypanosomes with high selectivity and potency
Franco, Jaime; et al, European Journal of Medicinal Chemistry, 2020, 189,

2-Boc-aminothiazole-4-carboxylic acid Raw materials

2-Boc-aminothiazole-4-carboxylic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83673-98-7)2-Boc-aminothiazole-4-carboxylic acid
A11382
Reinheit:99%
Menge:25g
Preis ($):232.0